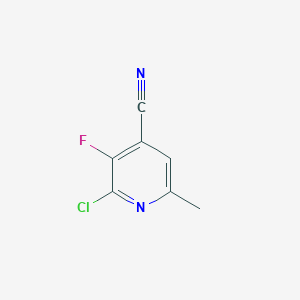

2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClFN2 |

|---|---|

Molecular Weight |

170.57 g/mol |

IUPAC Name |

2-chloro-3-fluoro-6-methylpyridine-4-carbonitrile |

InChI |

InChI=1S/C7H4ClFN2/c1-4-2-5(3-10)6(9)7(8)11-4/h2H,1H3 |

InChI Key |

BIZLHXYZUBGQQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)F)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Halogenation and Fluorination Strategies

Copper Fluoride Mediated Fluorination of 2-Chloro-3-Aminopyridine

- A patented method describes the preparation of 2-chloro-3-fluoropyridine as a key intermediate by reacting 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under inert atmosphere at 0–60 °C for 1–10 hours.

- The molar ratio of tert-butyl nitrite: copper fluoride: 2-chloro-3-aminopyridine is optimized around 1–1.1 : 1.1–1.2 : 0.9–1.0.

- Preferred solvents include acetonitrile, methanol, ethanol, or isopropanol, which dissolve the reactants effectively.

- This method replaces hazardous anhydrous hydrogen fluoride or fluoboric acid with copper fluoride as a fluorinating agent, simplifying operation and improving safety.

- Yields are stable and exceed 60%.

Improved Blaz-Schiemann Reaction for Fluoropyridines

- Another approach involves bromination followed by fluorination of aminopyridine derivatives via an improved Blaz-Schiemann reaction.

- Starting from substituted aminopyridines (e.g., 2-amino-6-picoline derivatives), bromination is performed using tribromo oxygen phosphorus in acetonitrile at elevated temperatures (110–130 °C).

- Subsequent catalytic hydrogenation with Raney nickel under hydrogen pressure converts nitro groups to amino groups.

- Diazotization and fluorination steps follow to introduce fluorine atoms at desired positions.

- This multistep approach allows for selective substitution patterns, including the introduction of fluorine at the 3-position.

Introduction of the Methyl Group and Nitrile Functionality

- The methyl group at the 6-position is typically introduced via starting materials such as 6-chloro-3-fluoro-2-picoline or related methylated pyridines.

- Oxidation of methyl groups to carboxylic acids (e.g., 6-chloro-3-fluoro-2-pyridinecarboxylic acid) is achieved using potassium dichromate in dilute sulfuric acid with sodium tungstate and crown ether as catalysts.

- The nitrile group at the 4-position can be introduced through condensation or cyclization reactions involving cyano-containing reagents or via cyanation reactions on halogenated pyridines.

Comparative Data Table of Key Preparation Steps

In-Depth Research Findings and Notes

- The copper fluoride method offers a mild and efficient route to 2-chloro-3-fluoropyridine, a key intermediate for the target compound. Its one-pot nature and avoidance of hazardous reagents make it industrially attractive.

- The improved Blaz-Schiemann fluorination is versatile but involves multiple steps including bromination and diazotization, requiring careful control of reaction conditions.

- Oxidation of methyl groups to carboxylic acids with potassium dichromate and sodium tungstate catalysts is well-established, providing high purity products suitable for further functionalization.

- Photoredox-mediated methods represent modern synthetic advances, enabling efficient fluoropyridine ring formation under relatively mild conditions with high yields.

- Cyclization approaches mediated by bases like potassium carbonate are valuable for constructing substituted pyridines but may require optimization for specific substitution patterns like those in 2-chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile.

- The nitrile group introduction is typically achieved via cyanation or condensation reactions on suitably halogenated intermediates, though specific detailed protocols for the 4-carbonitrile substitution on this pyridine are less frequently reported and may require adaptation from related pyridine syntheses.

The preparation of This compound involves a combination of selective halogenation, methyl group introduction, and nitrile functionalization on the pyridine ring. The most effective strategies include:

- Copper fluoride-mediated fluorination of 2-chloro-3-aminopyridine,

- Bromination and fluorination via improved Blaz-Schiemann reactions,

- Oxidation of methyl groups to carboxylic acids for further functional group transformations,

- Modern photoredox and cyclization methodologies for ring construction.

These methods, supported by detailed reaction conditions and yields, provide a robust framework for synthesizing this complex substituted pyridine with high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: It may serve as an intermediate in the synthesis of drugs with therapeutic properties.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Substituent Positions and Electronic Effects

The substituent arrangement on the pyridine ring critically impacts reactivity and physicochemical properties. Key comparisons include:

Key Insights :

Structural Data and Crystallography

While crystallographic data for the target compound are absent in the evidence, tools like SHELX are widely used for small-molecule refinement in analogous pyridine derivatives. For example, the structure of 6-(2-chlorophenyl)-3-pyridinecarboxaldehyde (InChIKey: WEQSNAPAYMJMJE-UHFFFAOYSA-N) was likely resolved using such methods.

Biological Activity

2-Chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring both halogen and cyano functional groups, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity: Studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) cells, suggesting that this compound may possess similar properties .

- Antibacterial and Antifungal Properties: Pyridine derivatives are often evaluated for their antimicrobial potential. Preliminary data suggest that the compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for related pyridine compounds have shown promising results, indicating potential effectiveness against pathogens such as E. coli and C. albicans .

Anticancer Activity

A study investigated the anticancer properties of several pyridine derivatives, including those structurally similar to this compound. The findings indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving the inhibition of specific protein targets crucial for cell proliferation.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2-Chloro-3-fluoro... | HCT116 | 12.5 |

| 2-Chloro-3-fluoro... | HepG2 | 15.0 |

| 2-Chloro-3-fluoro... | MCF7 | 10.0 |

Table 1: Anticancer activity of related pyridine derivatives

Antimicrobial Activity

Another study focused on the antimicrobial effects of various pyridine derivatives against common bacterial strains. The results highlighted that compounds with similar structures to this compound showed effective inhibition of bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 4.8 |

| S. aureus | 5.0 |

| C. albicans | 3.5 |

Table 2: Antimicrobial activity against bacterial strains

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those regulating cell division and apoptosis.

- Receptor Modulation: It is hypothesized that this compound could modulate receptors associated with neurotransmission and cancer cell survival, leading to reduced proliferation rates in malignant cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-3-fluoro-6-methyl-pyridine-4-carbonitrile in laboratory settings?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenation and nitrile introduction. For example, trifluoromethylpyridine derivatives are often prepared using palladium or copper catalysts in solvents like DMF or toluene, as seen in analogous syntheses . A three-step approach may include:

Halogenation : Introduce chlorine and fluorine substituents via electrophilic substitution.

Nitrile Formation : Use cyanide sources (e.g., KCN) under controlled conditions.

Purification : Column chromatography or recrystallization to achieve >95% purity.

Reaction optimization (temperature, solvent polarity) is critical to avoid side products .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- FTIR/Raman Spectroscopy : Identify functional groups (C≡N stretch ~2200 cm⁻¹, C-F/C-Cl stretches 700-1100 cm⁻¹). Compare experimental data with B3LYP/6-311++G** computational models to confirm bond vibrations .

- NMR : Use and NMR to resolve substituent positions. For example, fluorine’s electronegativity causes distinct chemical shifts in NMR (~ -120 ppm for aromatic F) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the substituent positions of pyridinecarbonitrile derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. Use SHELX software for refinement:

Data Collection : Collect high-resolution (<1.0 Å) data at 100 K to minimize thermal motion.

Refinement : Apply SHELXL for bond-length analysis (e.g., C-Cl bonds ~1.73 Å, C-F ~1.34 Å). Discrepancies >0.02 Å suggest positional disorder .

Example: A related pyridinecarbonitrile structure (R factor = 0.069) confirmed substituent positions via SHELX refinement .

Q. What computational strategies reconcile contradictions between experimental and theoretical spectral data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/cc-pVTZ level. Compare calculated vs. experimental IR/Raman spectra; deviations >10 cm⁻¹ may indicate solvent effects or anharmonicity .

- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent interactions. For example, DMSO stabilizes nitrile groups, shifting C≡N stretches by ~15 cm⁻¹ .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 6-methyl group hinders nucleophilic attack at C4. Use bulky ligands (e.g., XPhos) to mitigate steric hindrance in Suzuki-Miyaura couplings .

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution. Monitor reactivity via Hammett constants (σₘ for -F = +0.34) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.